(R)-N-alpha-Acetyl-allylglycine

Description

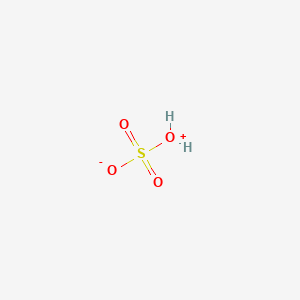

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamidopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLDKHXFVSKCF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287369 | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-40-1 | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121786-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-alpha-Acetyl-allylglycine chemical properties and structure

An In-Depth Technical Guide to (R)-N-alpha-Acetyl-allylglycine: Chemical Properties, Structure, and Synthesis

Executive Summary: this compound is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. As a derivative of allylglycine, a known inhibitor of GABA biosynthesis, its unique structural features—combining a terminal alkene, a stereochemically defined alpha-carbon, and an N-acetyl group—make it a versatile building block and a potential modulator of neurological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key methodologies for its enantioselective synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.

Introduction

N-acylated amino acids (NAAAs) represent a diverse class of endogenous signaling molecules that play crucial roles in various biological processes.[1] The addition of an acyl group to an amino acid can significantly alter its lipophilicity, membrane permeability, and interaction with biological targets.[1][2] this compound belongs to this class, incorporating the structural scaffold of allylglycine, a well-established convulsant that acts by inhibiting glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[3] The N-acetylation and the specific (R)-stereochemistry at the alpha-carbon distinguish this molecule from its parent compound, offering a unique profile for investigation as a chemical probe or a precursor in the synthesis of complex pharmaceutical agents.

Chemical Structure and Stereochemistry

The fundamental structure of this compound, systematically named (R)-2-acetamidopent-4-enoic acid, features a five-carbon backbone with three key functional groups: a carboxylic acid, an acetamide group at the alpha-position (C2), and a terminal vinyl group (C4-C5).[4] The chirality of the molecule is defined by the (R)-configuration at the C2 stereocenter.

The IUPAC name for the compound is (R)-2-acetamidopent-4-enoic acid.[4] Its structure is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data for this compound and its corresponding racemic mixture are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [5] |

| Molecular Weight | 157.17 g/mol | [4][5][6] |

| CAS Number | 121786-40-1 | [5] |

| Appearance | White crystalline powder (inferred from related compounds) | [6] |

| Boiling Point | 382.4 °C at 760 mmHg | [5][7][8] |

| Melting Point | 114 °C (for DL-racemic mixture) | [6][7] |

| Density | 1.122 g/cm³ | [5] |

| Flash Point | 185.1 °C | [5][7][8] |

| pKa | 3.58 ± 0.10 (Predicted for DL-racemic mixture) | [7] |

| LogP | 0.992 | [5] |

Spectroscopic Profile (Predicted)

While experimental spectra for the pure (R)-enantiomer are not widely published, a detailed spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds like acetylglycine and allylglycine.[3][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:

-

Vinyl Protons (δ 5.0-6.0 ppm): The three protons of the terminal alkene will appear in this region. The internal methine proton (-CH=) will be a complex multiplet due to coupling with the adjacent methylene and the two terminal vinyl protons. The two terminal protons (=CH₂) will likely appear as distinct multiplets (doublet of doublets) due to geminal and vicinal coupling.

-

Alpha-Proton (α-H, δ ~4.5 ppm): The proton on the chiral center (C2) will be a multiplet, coupled to the adjacent N-H proton and the two diastereotopic protons of the methylene group (C3).

-

Methylene Protons (-CH₂-, δ ~2.5 ppm): The two protons on C3 are diastereotopic due to the adjacent stereocenter. They will appear as distinct multiplets, coupling with the α-H and the vinyl methine proton.

-

Amide Proton (-NH-, δ ~8.0 ppm): This proton will likely appear as a doublet due to coupling with the α-H. Its chemical shift can be broad and is dependent on solvent and concentration.

-

Acetyl Protons (-CH₃, δ ~2.0 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as observed in acetylglycine.[9][10]

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals:

-

Carboxyl Carbon (-COOH, δ ~175 ppm): The carboxylic acid carbon is the most deshielded.

-

Amide Carbonyl (-C=O, δ ~170 ppm): The acetyl carbonyl carbon will appear slightly upfield from the carboxylic carbon.

-

Vinyl Carbons (-CH=CH₂, δ ~130-135 ppm for -CH=, δ ~115-120 ppm for =CH₂): The two carbons of the double bond will be in the characteristic alkene region.

-

Alpha-Carbon (α-C, δ ~50-55 ppm): The chiral carbon atom bonded to the nitrogen.

-

Methylene Carbon (-CH₂-, δ ~35-40 ppm): The C3 carbon.

-

Acetyl Methyl Carbon (-CH₃, δ ~22 ppm): The carbon of the acetyl group's methyl.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[11]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.

-

C-H Stretches: Signals just above 3000 cm⁻¹ for the sp² C-H (vinyl) and just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp peak around 1650 cm⁻¹.

-

N-H Bend (Amide II Band): A moderate peak around 1550 cm⁻¹.

-

C=C Stretch: A medium-intensity peak around 1640 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 157 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the acetyl group (-43 Da) to give a fragment at m/z = 114.

-

Loss of the carboxyl group (-45 Da) to give a fragment at m/z = 112.

-

Cleavage of the allyl group. The mass spectrum of the parent compound, allylglycine, provides a reference for the fragmentation of the core structure.[12]

Synthesis and Manufacturing

The production of enantiomerically pure this compound is crucial for its application in stereospecific synthesis and biological studies. While various methods exist for the asymmetric synthesis of allylglycine derivatives[13][14], one of the most direct and scalable methods for obtaining the desired (R)-enantiomer is through the enzymatic resolution of the readily available racemic mixture, N-Acetyl-DL-allylglycine.[5]

Overview of Synthetic Strategies

-

Asymmetric Synthesis: This approach builds the chiral center directly using chiral catalysts or auxiliaries. Methods like the palladium-catalyzed enantioselective C-H arylation or allylic alkylation of chiral glycine complexes represent the state-of-the-art but may require specialized catalysts and multi-step procedures.[13][15]

-

Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the enantiomers.[16]

-

Diastereomeric Salt Crystallization: A classical method involving reaction with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which are then separated by fractional crystallization.[16][17]

-

Enzymatic Resolution: A highly efficient and stereospecific method that uses an enzyme to selectively act on one enantiomer of the racemic mixture. For N-acetylated amino acids, L-aminoacylases are particularly effective.[5]

-

Featured Method: Enzymatic Resolution

This method leverages the stereospecificity of L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-N-acetyl-allylglycine) of the racemic mixture. This leaves the desired (R)-N-acetyl-allylglycine unreacted, allowing for its separation from the resulting L-allylglycine.[5]

Caption: Workflow for enzymatic resolution of N-Acetyl-DL-allylglycine.

Biological Activity and Applications in Drug Discovery

The biological significance of this compound is primarily inferred from its parent compound, allylglycine. Allylglycine is a known mechanism-based inhibitor of glutamate decarboxylase (GDC), an enzyme critical for the synthesis of GABA.[3] By blocking GABA production, allylglycine reduces inhibitory neurotransmission, leading to convulsant effects in animal models.

The introduction of the N-acetyl group modifies the molecule's properties. N-acylation is a common biological motif that can influence a molecule's ability to cross cell membranes and interact with molecular targets.[1] While specific studies on this compound are limited, its structure suggests several potential applications:

-

Precursor for Peptide Synthesis: As a protected, non-canonical amino acid, it can be incorporated into peptides to introduce conformational constraints or a reactive handle (the allyl group) for further chemical modification.

-

Neurological Research Probe: It can be used to investigate the structure-activity relationships of GDC inhibitors. Comparing its activity to L-allylglycine and the racemic mixture can help elucidate the stereochemical requirements of the enzyme's active site.

-

Drug Development Scaffold: The allyl group is a versatile functional group that can participate in various chemical reactions, such as olefin metathesis, click chemistry, or thiol-ene reactions, making it a valuable building block for constructing more complex drug candidates.

Experimental Protocols

Protocol: Enzymatic Resolution of N-Acetyl-DL-allylglycine

This protocol is adapted from literature procedures for the resolution of N-acetylated amino acids using L-aminoacylase.[5]

Objective: To selectively hydrolyze (S)-N-Acetyl-allylglycine from a racemic mixture, allowing for the isolation of (R)-N-Acetyl-allylglycine.

Materials:

-

N-Acetyl-DL-allylglycine (Substrate)

-

L-aminoacylase (e.g., from Thermococcus litoralis or Aspergillus genus)

-

Tris-HCl buffer (or other suitable buffer system, e.g., phosphate buffer)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Ion-exchange resin (e.g., Dowex 50W)

-

Deionized water

Procedure:

-

Substrate Preparation: Prepare an aqueous solution of N-Acetyl-DL-allylglycine. Adjust the pH to 8.0 using NaOH. The concentration will depend on the specific activity of the enzyme preparation.

-

Enzymatic Reaction: Warm the substrate solution to the optimal temperature for the enzyme (e.g., 65-70 °C for thermophilic acylases).[5] Add the L-aminoacylase enzyme.

-

Reaction Monitoring: Maintain the reaction at the specified temperature and pH of 8.0. The progress of the hydrolysis can be monitored by measuring the release of L-allylglycine over time using techniques like HPLC or by titration of the newly formed amino group.

-

Reaction Quenching: Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the S-enantiomer), stop the reaction by denaturing the enzyme, typically by boiling the solution for a few minutes or by rapid acidification.

-

Separation:

-

Adjust the pH of the reaction mixture to ~5.0 with HCl. This protonates the L-allylglycine (pI ~6) while leaving the (R)-N-Acetyl-allylglycine (pKa ~3.6) largely anionic.

-

Apply the mixture to a cation-exchange column (e.g., Dowex 50W, H⁺ form).

-

The anionic (R)-N-Acetyl-allylglycine will pass through the column (elute with water), while the cationic L-allylglycine will bind to the resin.

-

The bound L-allylglycine can be recovered later by eluting with an ammonia solution.

-

-

Isolation and Purification: Collect the fractions containing (R)-N-Acetyl-allylglycine. Concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Validation: The enantiomeric purity of the final product should be confirmed using a chiral chromatography method (chiral HPLC or GC).

Conclusion

This compound is a chiral molecule with significant untapped potential in chemical biology and synthetic chemistry. Its relationship to the GDC inhibitor allylglycine provides a strong rationale for its investigation in neuroscience, while its structural features make it an attractive and versatile building block for drug discovery programs. The availability of robust synthetic methods, particularly enzymatic resolution, ensures access to enantiomerically pure material, paving the way for future research into its unique biological activities and applications.

References

-

Zhang, Y., et al. (2020). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mihaylova, D., et al. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. Available at: [Link]

-

Rinaldi, F., et al. (2020). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS (Institutional Research Information System). Available at: [Link]

- Kim, D., et al. (2014). Process for preparing allylglycine derivatives. Google Patents.

-

Wei, X., et al. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Chemical Communications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). RSC Publishing. Available at: [Link]

-

Essman, J. Z., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR Spectra for Products. RSC Publishing. Available at: [Link]

-

NIST. (n.d.). dl-c-Allylglycine. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). s-Allylglycine. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). HMDB. Available at: [Link]

-

PubChem. (n.d.). 2-Acetamidopent-4-enoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Joly, L., et al. (2007). Infrared Spectroscopy of Hydrated Amino Acids in the Gas Phase: Protonated and Lithiated Valine. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

-

Iannotti, F. A., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science. Available at: [Link]

-

LookChem. (n.d.). N-ACETYL-DL-ALLYLGLYCINE. LookChem. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). HMDB. Available at: [Link]

- Lin, J. J., & Knifton, J. F. (1990). Process for synthesis of N-acetylglycine. Google Patents.

-

LookChem. (n.d.). (R)-N-Acetyl-alpha-allylglycine, 98% ee. LookChem. Available at: [Link]

-

Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

Pirkle, W. H., & Pochapsky, T. C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality. Available at: [Link]

-

Beenen, M. A., et al. (2006). Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. Journal of the American Chemical Society. Available at: [Link]

-

Al-Otaibi, A. F., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]

-

Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A. Available at: [Link]

-

de Mattos, M. C., et al. (2018). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Snoeck, O., et al. (2003). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

NIST. (n.d.). Alanylglycine, 2TMS derivative. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Allyl glycine derivatives. ResearchGate. Available at: [Link]

-

Dai, J., et al. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Chinese Journal of Chemical Engineering. Available at: [Link]

-

Khan, I., et al. (2021). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. Wikipedia. Available at: [Link]

-

Schifano, M., et al. (2021). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Molecules. Available at: [Link]

-

Asevedo, E., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Minerva Access. Available at: [Link]

-

Zinkel, D. F., & Zank, L. C. (1993). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetamidopent-4-enoic acid | C7H11NO3 | CID 321142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-N-Acetyl-alpha-allylglycine, 98% ee|lookchem [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. N-ACETYL-DL-ALLYLGLYCINE|lookchem [lookchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. dl-c-Allylglycine [webbook.nist.gov]

- 13. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of (R)-N-alpha-Acetyl-allylglycine: A Technical Guide

Introduction

(R)-N-alpha-Acetyl-allylglycine is a chiral, non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring an allyl group, provides a versatile scaffold for the synthesis of novel peptides, peptidomimetics, and other biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Key Features

This compound possesses a stereocenter at the alpha-carbon, an N-acetyl group, a carboxylic acid moiety, and a terminal allyl group. These features give rise to a distinct spectroscopic fingerprint.

Figure 1: 2D structure of this compound with key atoms highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values and coupling constant patterns, with N-acetylglycine serving as a foundational reference.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| Hα | 4.5 - 4.7 | ddd | J(Hα-Hβ) ≈ 5-7, J(Hα-HN) ≈ 7-9 | The α-proton is deshielded by the adjacent carboxylic acid, amide nitrogen, and the allyl group. It will couple to the two diastereotopic β-protons and the amide proton. |

| Hβ (allyl) | 2.4 - 2.6 | m | - | These are diastereotopic protons on the carbon adjacent to the α-carbon. They will show complex coupling with Hα and the vinyl protons. |

| Hγ (vinyl) | 5.7 - 5.9 | ddt | J(trans) ≈ 17, J(cis) ≈ 10, J(gem) ≈ 2 | This vinyl proton is coupled to the two terminal vinyl protons (cis and trans) and the two β-protons. |

| Hδ (vinyl) | 5.1 - 5.3 | dq | J(trans) ≈ 17, J(gem) ≈ 2 | One of the two terminal, diastereotopic vinyl protons. It will exhibit a large trans coupling to Hγ and a small geminal coupling to the other Hδ. |

| Hδ' (vinyl) | 5.0 - 5.2 | dq | J(cis) ≈ 10, J(gem) ≈ 2 | The other terminal vinyl proton, showing a cis coupling to Hγ and a geminal coupling. |

| NH | 8.0 - 8.5 | d | J(HN-Hα) ≈ 7-9 | The amide proton chemical shift is solvent-dependent and will appear as a doublet due to coupling with the α-proton. |

| CH₃ (acetyl) | 1.9 - 2.1 | s | - | The methyl protons of the acetyl group are in a relatively shielded environment and will appear as a singlet. |

| COOH | 10 - 12 | br s | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its visibility can be solvent-dependent. |

Expertise & Experience Insight: The diastereotopicity of the β-protons and the terminal vinyl protons arises from the chiral center at Cα. This leads to more complex splitting patterns than would be observed in an achiral analogue. The exact chemical shifts and coupling constants can be influenced by solvent and temperature. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are indispensable.

Figure 2: NMR experimental workflow for structural confirmation.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented below.

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C=O (carboxyl) | 173 - 176 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |

| C=O (amide) | 170 - 172 | The amide carbonyl carbon is also deshielded, appearing slightly upfield from the carboxylic acid carbonyl. |

| Cα | 52 - 55 | The α-carbon is attached to nitrogen and the electron-withdrawing carbonyl group. |

| Cβ (allyl) | 35 - 38 | This methylene carbon is in a typical aliphatic region. |

| Cγ (vinyl) | 132 - 135 | The internal vinyl carbon is deshielded compared to the terminal one. |

| Cδ (vinyl) | 117 - 120 | The terminal vinyl carbon appears at a higher field than the internal one. |

| CH₃ (acetyl) | 22 - 25 | The methyl carbon of the acetyl group is in a characteristic upfield region. |

Trustworthiness: The predicted chemical shifts are based on extensive databases of similar functional groups and are expected to be within a few ppm of the experimental values.[1] For definitive assignments, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3300 | N-H stretch | Amide | Medium |

| 3080 - 3010 | =C-H stretch | Alkene | Medium |

| 2980 - 2850 | C-H stretch | Alkane | Medium |

| ~1720 | C=O stretch | Carboxylic Acid | Strong |

| ~1650 | C=O stretch (Amide I) | Amide | Strong |

| ~1640 | C=C stretch | Alkene | Medium |

| ~1550 | N-H bend (Amide II) | Amide | Strong |

| ~1410 | O-H bend | Carboxylic Acid | Medium |

| 990 and 910 | =C-H bend (out-of-plane) | Alkene | Strong |

Authoritative Grounding: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching frequencies. The two strong bands for the amide group (Amide I and Amide II) are also characteristic. The presence of the allyl group is confirmed by the =C-H and C=C stretching vibrations, and the strong out-of-plane =C-H bending bands.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion:

-

Formula: C₇H₁₁NO₃

-

Molecular Weight: 157.17 g/mol

-

Expected [M+H]⁺: m/z 158.08

Predicted Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) would likely lead to the following key fragments:

-

Loss of H₂O (m/z 139): Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z 112): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of the allyl group (m/z 116): Cleavage of the Cα-Cβ bond.

-

Formation of the acylium ion [CH₃CO]⁺ (m/z 43): A very common fragment for N-acetylated compounds.

-

Fragment corresponding to the allylglycine core (m/z 115): After loss of the acetyl group.

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of enantiopure allylglycine derivatives involves the alkylation of a chiral glycine enolate equivalent. The following is a representative procedure adapted from established literature.[3] The N-acetylation can then be carried out using standard methods.[4]

Step 1: Synthesis of L-Allylglycine (as an example)

-

To a solution of (R,R)-(-)-pseudoephedrine glycinamide in anhydrous THF at 0°C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

-

Stir the resulting solution at 0°C for 30 minutes.

-

Add allyl bromide dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 45 minutes at 0°C.

-

Quench the reaction with water and acidify with 3 M HCl.

-

Extract the aqueous layer with an organic solvent and purify the product by recrystallization to obtain diastereomerically pure pseudoephedrine L-allylglycinamide.

-

Hydrolyze the amide by refluxing in a mixture of ethanol and 6 M HCl.

-

After cooling, collect the precipitated L-allylglycine by filtration.

Step 2: N-Acetylation

-

Dissolve the synthesized (R)-allylglycine in water.

-

With vigorous stirring, add acetic anhydride in one portion.

-

Continue stirring for 20-30 minutes. The solution may become warm.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the crystals of this compound by filtration, wash with cold water, and dry.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as CDCl₃, DMSO-d₆, or D₂O can be used. Chemical shifts should be referenced to tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an ESI or EI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging the known spectral characteristics of N-acetylglycine and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the identification and characterization of this important chiral building block. The detailed analysis of the predicted NMR, IR, and MS data, along with established experimental protocols, will facilitate the confident use of this compound in synthetic and medicinal chemistry endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Acetylglycine (HMDB0000532). Retrieved from [Link]

-

NIST. (n.d.). Glycine, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). (R)-N-Acetyl-alpha-allylglycine, 98% ee. Retrieved from [Link]

-

Alfa Aesar. (n.d.). N-Acetyl-dl-allylglycine. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine and N-Boc-L-allylglycine. Organic Syntheses, 76, 57.

- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2020). Metabolites, 10(12), 503.

- A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. (2007). Journal of the American Society for Mass Spectrometry, 18(10), 1845–1854.

- Herbst, R. M., & Shemin, D. (1943). Acetylglycine. Organic Syntheses, 23, 1.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging the Allyl Group in Click Chemistry for Advanced Bioconjugation and Materials Science

Introduction: The Allyl Group as a Versatile Linchpin in Click Chemistry

In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are modular, high-yielding, and biocompatible.[1][2][3] These transformations have become indispensable tools in drug discovery, materials science, and chemical biology, enabling the precise and efficient construction of complex molecular architectures.[4][5][6] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often the most recognized click reaction, the broader philosophy embraces any reaction that meets its stringent criteria.[1][3]

Among the functional groups employed in this toolbox, the allyl group (CH₂=CH-CH₂–) holds a unique and powerful position. Its reactivity, stability, and capacity for orthogonal functionalization make it a versatile handle for a variety of click and click-like reactions.[7][8][9] This guide provides an in-depth exploration of the primary click reaction involving the allyl group—the thiol-ene reaction —and delves into its mechanisms, diverse applications, and detailed experimental protocols. We will also explore its strategic use as a protecting group, which, upon removal, unveils a reactive moiety for subsequent conjugation, thereby expanding its utility in complex, multi-step syntheses.

The Thiol-Ene Reaction: A Cornerstone of Allyl-Based Click Chemistry

The thiol-ene reaction, the addition of a thiol (R-SH) across the allyl double bond, is a highly efficient and robust transformation that perfectly embodies the click chemistry ethos.[10][11] It is exceptionally rapid, insensitive to water and oxygen (under specific conditions), and proceeds with high regioselectivity, typically yielding the anti-Markovnikov thioether product.[11][12] This reaction can be initiated through two primary mechanistic pathways: a free-radical addition or a nucleophilic Michael addition.

Mechanism 1: Photo-Initiated Radical Thiol-Ene Coupling

The radical-mediated pathway is the most common approach for thiol-ene reactions. It proceeds via a chain-growth mechanism that can be initiated by UV light (with a photoinitiator) or thermal energy.[11][12]

Causality of the Mechanism: The reaction is driven by the efficient generation of a thiyl radical, which readily adds to the electron-rich double bond of the allyl group. The subsequent chain transfer step is typically very fast, leading to rapid and clean product formation with minimal side reactions.[13][14]

Diagram: Radical Thiol-Ene Reaction Mechanism

Caption: Photo-initiated radical thiol-ene reaction workflow.

Protocol: Photo-Initiated Thiol-Ene Bioconjugation

This protocol describes the labeling of a cysteine-containing peptide with an allyl-functionalized fluorescent dye.

Self-Validation: The success of the reaction is validated by comparing the HPLC and Mass Spectrometry data of the starting materials and the final product. A clear shift in retention time and an increase in mass corresponding to the dye confirms conjugation.

| Reagent/Parameter | Stock Concentration | Volume (µL) | Final Concentration | Purpose |

| Cysteine Peptide | 10 mM in PBS | 100 | 0.8 mM | Substrate |

| Allyl-Dye | 10 mM in DMSO | 12 | 1.0 mM (1.2 eq) | Labeling Reagent |

| DMPA Photoinitiator | 50 mM in DMSO | 4 | 0.17 mM | Radical Initiator |

| PBS Buffer (pH 7.4) | 1X | 134 | - | Reaction Medium |

| Total Volume | - | 250 | - | - |

Step-by-Step Methodology:

-

Reagent Preparation: In a UV-transparent microcentrifuge tube, combine the cysteine peptide solution and the PBS buffer.

-

Addition of Ene: Add the allyl-functionalized dye from the DMSO stock solution. Mix gently by pipetting. Rationale: Adding the 'ene' component before the initiator ensures it is well-dispersed.

-

Initiator Addition: Add the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA) stock solution. Vortex briefly.[15] Rationale: DMPA is an efficient Type I photoinitiator that cleaves upon UV exposure to form radicals, making it ideal for initiating reactions at room temperature.

-

Degassing (Optional but Recommended): Briefly sparge the solution with an inert gas (N₂ or Ar) for 1-2 minutes. Rationale: Oxygen can quench the radical reaction, leading to lower yields. While some thiol-ene reactions are tolerant to ambient oxygen, degassing ensures maximum efficiency, especially with sensitive substrates.[16]

-

UV Initiation: Place the tube under a 365 nm UV lamp (typically 1-5 mW/cm²). Irradiate for 5-15 minutes. Rationale: This wavelength is optimal for activating DMPA while minimizing potential damage to biomolecules.

-

Quenching: The reaction is typically self-terminating upon removal from the UV source.

-

Analysis and Purification:

-

Analyze a small aliquot of the reaction mixture by LC-MS to determine conversion.

-

Purify the labeled peptide using reverse-phase HPLC to remove unreacted dye and initiator byproducts.

-

Mechanism 2: Base-Catalyzed Nucleophilic Thiol-Ene Addition

When the allyl group is electronically deficient (e.g., adjacent to a carbonyl group, as in an allyl ester), the thiol-ene reaction can proceed via a base-catalyzed Michael addition.[10][12]

Causality of the Mechanism: A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electron-poor double bond of the activated 'ene', followed by protonation to yield the final product. This pathway avoids radicals, which can be advantageous when working with sensitive biological samples.

Diagram: Nucleophilic Thiol-Ene (Michael Addition) Mechanism

Caption: Base-catalyzed nucleophilic thiol-ene reaction workflow.

Protocol: Base-Catalyzed Thiol-Ene Surface Modification

This protocol describes the functionalization of a thiol-modified silica surface with an allyl-terminated polymer (e.g., poly(ethylene glycol) allyl ether).

Self-Validation: Surface modification can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the appearance of sulfur (S 2p) and changes in the carbon (C 1s) signal, or by measuring the change in water contact angle, which will decrease as the hydrophilic PEG is grafted onto the surface.

| Reagent/Parameter | Concentration | Solvent | Purpose |

| Thiol-functionalized silica wafer | N/A | N/A | Substrate |

| Allyl-PEG | 10 mg/mL | Anhydrous Toluene | Functionalizing Polymer |

| Triethylamine (NEt₃) | ~2% (v/v) | Toluene | Base Catalyst |

Step-by-Step Methodology:

-

Substrate Preparation: Clean the thiol-functionalized silica wafer by sonicating in ethanol and water, then dry under a stream of nitrogen.

-

Reaction Setup: Place the wafer in a sealed reaction vessel. Add the solution of Allyl-PEG in anhydrous toluene.

-

Catalyst Addition: Add triethylamine to the solution. Rationale: Triethylamine is a non-nucleophilic organic base sufficient to deprotonate the surface thiols to the reactive thiolate species.[12]

-

Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) and maintain a positive pressure. Rationale: While this mechanism is not sensitive to oxygen, using an inert atmosphere prevents side reactions from atmospheric moisture with the activated surface.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.

-

Washing: Remove the wafer from the reaction solution. Thoroughly wash it with toluene, followed by ethanol, to remove any non-covalently bound polymer.

-

Drying and Analysis: Dry the functionalized wafer under a stream of nitrogen and analyze using appropriate surface characterization techniques (XPS, contact angle).

Orthogonal Chemistry: The Allyl Group as a Removable Protecting Group

Beyond its direct participation in click reactions, the allyl group serves as an excellent protecting group for alcohols, amines, and carboxylic acids.[17] Its stability to a wide range of acidic and basic conditions allows it to be carried through multiple synthetic steps. Crucially, it can be selectively removed under mild conditions, typically using a palladium catalyst, to unmask a functional group for a subsequent, orthogonal click reaction.[18][19][20] This strategy is particularly powerful in peptide synthesis and the creation of complex biomaterials.[21][22]

Diagram: Orthogonal Deprotection and Conjugation Strategy

Caption: Sequential protection, deprotection, and click conjugation.

Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether

This protocol describes the removal of an allyl protecting group from a hydroxyl-containing molecule to prepare it for further functionalization.

Self-Validation: The deprotection can be monitored by Thin Layer Chromatography (TLC), where the deprotected, more polar product will have a lower Rf value. Final confirmation is achieved via NMR (disappearance of allyl proton signals) and Mass Spectrometry (mass loss corresponding to the allyl group).

| Reagent/Parameter | Amount/Concentration | Solvent | Purpose |

| Allyl-protected Substrate | 1.0 mmol | THF (10 mL) | Substrate |

| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) | - | Catalyst |

| Phenylsilane | 4.0 mmol (4.0 eq) | - | Scavenger |

Step-by-Step Methodology:

-

Setup: Dissolve the allyl-protected substrate in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Rationale: Pd(0) is the active catalyst that coordinates to the allyl double bond, forming a π-allyl palladium complex.[18][19]

-

Scavenger Addition: Add the allyl scavenger, such as phenylsilane or dimedone, to the reaction mixture. Rationale: The scavenger irreversibly traps the activated allyl group from the palladium complex, driving the reaction to completion and preventing side reactions.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting deprotected alcohol by flash column chromatography on silica gel to remove the catalyst and scavenger byproducts.

Applications Across Scientific Disciplines

The versatility of allyl-based click chemistry has led to its adoption in numerous fields:

-

Drug Discovery and Development: Allyl groups are present in many natural products with therapeutic potential.[23][24] Furthermore, thiol-ene chemistry is used to synthesize and modify drug candidates, create antibody-drug conjugates, and develop novel drug delivery systems.[7][8][25]

-

Materials Science & Polymer Chemistry: The thiol-ene reaction is a workhorse for creating cross-linked polymer networks, hydrogels, and dendrimers.[10][11][26] It is also widely used for surface functionalization, allowing for the creation of materials with tailored properties for applications ranging from chromatography to biocompatible coatings.[15][27]

-

Bioconjugation and Chemical Biology: The bioorthogonality of the thiol-ene reaction makes it ideal for labeling proteins, peptides, and nucleic acids in complex biological environments.[28][29][30] Light-triggered versions of this chemistry, along with other photoclick reactions involving allyl ethers, provide spatiotemporal control over labeling events, enabling the study of dynamic biological processes.[31]

Conclusion and Future Outlook

The allyl group, through its participation in the highly efficient thiol-ene reaction and its utility as a selectively removable protecting group, provides a powerful and multifaceted platform for click chemistry. Its applications continue to expand, driven by the reaction's robustness, orthogonality, and compatibility with a wide range of substrates, from small molecules to complex biomacromolecules and material surfaces. As researchers continue to push the boundaries of molecular engineering, the simple yet potent allyl group is certain to remain a key component in the synthetic chemist's toolbox for building the next generation of functional materials, therapeutics, and biological probes.

References

- Lowe, A. B. (2010).

- El-Ghezal, N., et al. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.

- Reddy, S. K., et al. (2007). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Lowe, A. B. (2014).

- Shu, S., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.

- Sestelo, J. P., & Otero, J. M. (2022).

- Lin, F. L., & Chen, X. (2010). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Comprehensive Glycoscience.

- Li, G. (n.d.).

- Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry.

- (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.

- (n.d.). Radical mediated thiol-ene reaction with allyl alcohol (3) and...

- Herner, A., & Lin, Q. (2016).

- Deforest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.

- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Rahman, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. Pharmaceutics.

- Manoharan, M., et al. (2001). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Organic Letters.

- Sestelo, J. P., & Otero, J. M. (2023).

- Rahman, M., et al. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics.

- Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry.

- (n.d.). Allyl Ethers - Protecting Groups. Organic Chemistry Portal.

- (n.d.). Thiol-Ene Click Reaction. Alfa Chemistry.

- (n.d.). Thiol-ene reaction. Wikipedia.

- Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry.

- (2025).

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions.

- (n.d.). Mechanism of the photoactivated thiol-"ene" reaction.

- Chen, Y.-C., et al. (2018). Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega.

- (2023).

- (n.d.). Click Chemistry Protocols. BroadPharm.

- (2026). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.

- Rahman, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.

- (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.

- (n.d.). Click chemistry. Wikipedia.

- (n.d.). A Recent Concept of Importance: Click Chemistry. IntechOpen.

- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.

- (n.d.). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Journal of the Indian Chemical Society.

- Voronkov, M. G., & Raskulov, R. M. (2022).

- (n.d.). Conjugation Based on Click Chemistry.

- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Allyl Ethers [organic-chemistry.org]

- 18. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 19. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biotage.com [biotage.com]

- 22. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update | Semantic Scholar [semanticscholar.org]

- 27. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategies for the Development of Quantitative Assays for (R)-N-alpha-Acetyl-allylglycine

An Application Note from the Office of the Senior Application Scientist

Abstract

The quantitative analysis of small, chiral molecules like (R)-N-alpha-Acetyl-allylglycine presents unique bioanalytical challenges. As a modified non-proteinogenic amino acid, its detection requires methods that are not only sensitive and specific but also stereoselective. This guide provides a comprehensive overview of robust analytical strategies, detailing the underlying principles and offering field-proven protocols for two primary methodologies: a high-specificity Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the causality behind experimental choices, from sample preparation to data analysis, and provide detailed validation frameworks grounded in regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated assays for this compound in various biological matrices.

Introduction: The Analytical Challenge

This compound is a chiral amino acid derivative. The precise quantification of such molecules is often critical in pharmaceutical development, metabolic studies, and diagnostics. The core analytical challenges are threefold:

-

Size: As a small molecule, it lacks the multiple epitopes required for traditional "sandwich" immunoassays.[1][2][3]

-

Chirality: The biological activity of chiral molecules often resides in a single enantiomer. The assay must be able to distinguish the (R)-enantiomer from its (S)-counterpart and other related structures.

-

Matrix Complexity: Biological samples (e.g., plasma, urine, tissue homogenates) contain a multitude of endogenous components that can interfere with analysis, necessitating robust sample preparation and highly selective detection systems.[4][5]

This application note provides a strategic framework for navigating these challenges, offering both a gold-standard chromatographic method for definitive quantification and an immunoassay approach for screening applications.

Analyte Physicochemical Properties

Understanding the molecule's properties is fundamental to assay design.

| Property | Value | Source |

| CAS Number | 121786-40-1 | [6] |

| Molecular Formula | C₇H₁₁NO₃ | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| Boiling Point | 382.4 °C at 760 mmHg | [6][7] |

| LogP | 0.992 | [6] |

| pKa | 3.58 ± 0.10 (Predicted) | [7] |

Implications for Assay Development:

-

The N-acetyl group and the carboxylic acid provide functional handles for chemical conjugation, which is essential for developing immunoassays.

-

The allyl group provides structural uniqueness compared to endogenous amino acids.

-

The molecule's polarity (indicated by LogP and pKa) guides the selection of chromatographic conditions (e.g., reversed-phase) and sample extraction techniques.

Strategic Selection of an Analytical Method

The choice of assay depends on the specific research question, required throughput, sensitivity, and available instrumentation. A decision-making workflow can guide this selection process.

Caption: Decision workflow for selecting an appropriate assay.

Protocol 1: Chiral LC-MS/MS for Definitive Quantification

This method is the authoritative choice for accurate, precise, and selective quantification in complex biological matrices, adhering to regulatory standards for bioanalytical method validation.[8][9][10]

Principle

The method utilizes High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) to achieve enantiomeric separation of (R)- and (S)-N-alpha-Acetyl-allylglycine.[11][12] Subsequent detection by tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[13] A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is strongly recommended to correct for matrix effects and variability during sample processing.[4]

Materials and Reagents

-

This compound analytical standard

-

(S)-N-alpha-Acetyl-allylglycine (for selectivity assessment)

-

Stable Isotope-Labeled Internal Standard (SIL-IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Control biological matrix (e.g., human plasma, K2-EDTA)

-

Protein precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid)

Step-by-Step Protocol

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a 1 mg/mL primary stock solution of the analyte and SIL-IS in methanol.

- Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 8-10 non-zero points) and separate working solutions for QCs (Low, Mid, High concentrations).

- Spike control matrix with working standards to create calibration standards and QCs. For endogenous molecules, a surrogate matrix approach may be necessary.[14][15]

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of study samples, calibration standards, or QCs into a 96-well plate.

- Add 10 µL of SIL-IS working solution to all wells (except double blanks).

- Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

- Vortex mix for 2 minutes to ensure complete protein precipitation.

- Centrifuge at 4000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | High-performance UPLC/HPLC system | For high-resolution separation. |

| Column | Chiral Stationary Phase (CSP) Column (e.g., Astec CHIROBIOTIC® T) | Essential for resolving the (R) and (S) enantiomers.[11] |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |

| Gradient | Optimized linear gradient (e.g., 5% to 95% B over 5 min) | To elute the analyte with good peak shape and separate it from matrix components. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Column Temp. | 40°C | To ensure reproducible retention times. |

| Injection Vol. | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification.[13] |

| Ion Source | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group is readily deprotonated. |

| MRM Transitions | Analyte: Q1 156.1 -> Q3 [Fragment Ion] IS: Q1 159.1 -> Q3 [Fragment Ion] | To be determined empirically during method development. |

Method Validation

The method must be validated according to regulatory guidelines such as ICH M10 or FDA Bioanalytical Method Validation Guidance.[8][9][10][16][17]

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[18] | Ensures the method accurately measures only the intended analyte. |

| Calibration Curve | ≥ 75% of standards within ±15% of nominal (±20% at LLOQ); r² > 0.99 | Defines the relationship between concentration and response. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).[19] | Confirms the method is reliable and reproducible. |

| Lower Limit of Quantitation (LLOQ) | The lowest standard on the curve meeting accuracy/precision criteria. | Defines the lowest concentration that can be reliably measured. |

| Matrix Effect | CV of matrix factor across different lots of matrix should be ≤15%. | Assesses the impact of matrix components on ionization. |

| Stability | Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |

Protocol 2: Competitive ELISA for High-Throughput Screening

While LC-MS/MS provides definitive data, a competitive ELISA can be developed for higher throughput applications like screening or preliminary studies. This requires the generation of a specific polyclonal or monoclonal antibody, which is a significant undertaking.

Principle

This assay is based on the principle of competitive binding.[20] A known amount of enzyme-labeled this compound conjugate (the "tracer") competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. A higher sample concentration results in a lower signal.

Caption: Workflow for a small molecule competitive ELISA.

Part A: Immunogen and Tracer Preparation (Conceptual)

-

Hapten Design: The small molecule analyte, this compound, acts as a hapten. It must be covalently linked to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, for immunization; Bovine Serum Albumin, BSA, for screening) to become immunogenic. The carboxylic acid group is an ideal point of attachment via carbodiimide chemistry (e.g., EDC/NHS).

-

Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to generate antibodies. The resulting antibodies must be screened for high affinity and, critically, high specificity for the (R)-enantiomer.

-

Tracer Synthesis: The hapten is conjugated to an enzyme, such as Horseradish Peroxidase (HRP), to create the detection reagent.

Step-by-Step Protocol

1. Plate Coating:

- Dilute the capture antibody (e.g., purified rabbit anti-(R)-N-alpha-Acetyl-allylglycine IgG) to 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4).

- Add 100 µL to each well of a 96-well microplate.

- Incubate overnight at 4°C.

2. Blocking:

- Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

- Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

- Incubate for 1-2 hours at room temperature.

3. Competition Reaction:

- Wash the plate 3 times.

- Add 50 µL of standards or samples to the appropriate wells.

- Add 50 µL of the HRP-conjugated tracer (diluted in Assay Buffer) to all wells.

- Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

- Wash the plate 5 times to remove all unbound reagents.

- Add 100 µL of TMB Substrate solution to each well.

- Incubate in the dark for 15-30 minutes.

- Add 100 µL of Stop Solution (e.g., 1 M H₂SO₄).

- Read the absorbance at 450 nm on a microplate reader.

Data Analysis

-

Calculate the average absorbance for each set of replicates.

-

Normalize the data by expressing it as a percentage of the maximum signal (B/B₀).

-

Plot the B/B₀ values against the logarithm of the standard concentrations.

-

Fit the data using a four-parameter logistic (4-PL) curve to determine the IC₅₀ (concentration that inhibits 50% of binding) and quantify unknown samples.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| LC-MS/MS: No Peak / Low Signal | 1. Incorrect MRM transitions. 2. Poor ionization. 3. Analyte degradation. 4. Inefficient sample extraction. | 1. Optimize transitions via direct infusion of standard. 2. Switch ionization mode (ESI+/-) or optimize source parameters. 3. Check and confirm analyte stability. 4. Test alternative extraction methods (e.g., SPE). |

| LC-MS/MS: Poor Peak Shape | 1. Column degradation. 2. Incompatible sample solvent. 3. Mobile phase issue. | 1. Replace guard column or analytical column. 2. Evaporate and reconstitute sample in mobile phase A. 3. Prepare fresh mobile phase; check pH. |

| LC-MS/MS: High Variability | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Unstable SIL-IS. | 1. Use automated liquid handling; ensure consistent vortexing/centrifugation. 2. Use a SIL-IS; dilute sample; improve cleanup. 3. Verify purity and stability of the internal standard. |

| ELISA: High Background | 1. Insufficient blocking. 2. Antibody or tracer concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate antibody and tracer concentrations. 3. Increase number of wash steps or soak time. |

| ELISA: Low Signal | 1. Reagents expired or improperly stored. 2. Insufficient incubation times. 3. Low antibody coating efficiency. | 1. Use fresh reagents. 2. Optimize incubation times and temperatures. 3. Check coating buffer pH; try a different plate type. |

Conclusion

The successful quantification of this compound hinges on selecting an analytical method that aligns with the study's objectives for specificity, sensitivity, and throughput. For regulatory bioanalysis and pharmacokinetic studies, the Chiral LC-MS/MS method is unequivocally the gold standard, offering unparalleled specificity and sensitivity. For high-throughput screening applications where a custom antibody can be developed, the competitive ELISA provides a viable, scalable alternative. Both methods require rigorous optimization and validation to ensure the generation of reliable, high-quality data.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

-

LookChem. (R)-N-Acetyl-alpha-allylglycine, 98% ee. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Cui, X., Jin, M., Du, P., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Analytical Chemistry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

De Nys, H., & Covaci, A. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

-

Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

-

Jo, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

-

Islam, R. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

-

Cui, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]

-

Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

-

Dong, M. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Jarvi, M. T., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

-

Li, F., & Paice, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

-

Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]

-

Xu, R., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. Handbook of Bioanalysis and Drug Metabolism. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

Ofni Systems. Assay Validation Guidelines. [Link]

-

Molla, G., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology. [Link]

-

Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio. [Link]

-

Choudhary, C., et al. (2014). Probing Lysine Acetylation in Proteins Strategies, Limitations, and Pitfalls of in Vitro Acetyltransferase Assays. ResearchGate. [Link]

-

Molla, G., et al. (2012). (PDF) Enzymatic Detection of d-Amino Acids. ResearchGate. [Link]

-

CliniSciences. Amino Acids Assay Kit. [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6928501, N-acetyl-L-alpha-phenylglycine. [Link]

-

LookChem. N-ACETYL-DL-ALLYLGLYCINE. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. quanterix.com [quanterix.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uab.edu [uab.edu]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. (R)-N-Acetyl-alpha-allylglycine, 98% ee|lookchem [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chiraltech.com [chiraltech.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. database.ich.org [database.ich.org]

- 17. fda.gov [fda.gov]

- 18. propharmagroup.com [propharmagroup.com]

- 19. fda.gov [fda.gov]

- 20. Guide to Immunoassays [promega.sg]

Chiral HPLC methods for separating (R)- and (S)-N-alpha-Acetyl-allylglycine.

An Application Note and Protocol for the Enantioselective Separation of (R)- and (S)-N-alpha-Acetyl-allylglycine via Chiral High-Performance Liquid Chromatography

Introduction

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development and quality control. The distinct three-dimensional arrangements of enantiomers can lead to significant differences in their pharmacological and toxicological profiles. N-alpha-Acetyl-allylglycine, a modified amino acid, presents such chiral properties, making the separation and quantification of its (R)- and (S)-enantiomers essential. This application note provides a detailed protocol for the direct enantioselective separation of (R)- and (S)-N-alpha-Acetyl-allylglycine using chiral High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for N-acylated amino acids.[1][2][3] The protocol is presented as a comprehensive guide, covering the scientific principles of the separation, a step-by-step experimental procedure, and guidance on data interpretation and method optimization.

Principle of Chiral Separation on Macrocyclic Glycopeptide CSPs

The separation of enantiomers is achieved by exploiting the differential interactions between the chiral analyte and the chiral stationary phase. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a complex chiral environment with multiple interaction sites.[4] The enantioselective recognition mechanism is a multifactorial process involving a combination of non-covalent interactions, including:

-

Hydrogen Bonding: The amide and carboxyl groups of the N-acetyl-allylglycine enantiomers can form hydrogen bonds with the peptide backbone and sugar moieties of the glycopeptide.

-

Ionic Interactions: The carboxyl group of the analyte can interact with basic sites on the CSP.

-

Hydrophobic Interactions: The allyl group of the analyte can fit into hydrophobic pockets within the macrocyclic structure of the CSP.

-

Steric Interactions: The spatial arrangement of the substituents around the chiral center of each enantiomer will result in one enantiomer having a more favorable steric fit with the CSP, leading to a stronger overall interaction and longer retention time.

The culmination of these interactions results in the formation of transient diastereomeric complexes between the individual enantiomers and the CSP, which possess different binding energies. This difference in binding affinity is the basis for the chromatographic separation.

Experimental Workflow

The following diagram outlines the complete workflow for the chiral separation of (R)- and (S)-N-alpha-Acetyl-allylglycine.

Caption: Experimental workflow from preparation to data analysis.

Materials and Methods

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

HPLC vials

Chemicals and Reagents

-

(R,S)-N-alpha-Acetyl-allylglycine (racemic standard)

-

Sample containing N-alpha-Acetyl-allylglycine

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

Triethylamine (TEA) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. These parameters may require optimization depending on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Chiral Column | CHIROBIOTIC™ T (Teicoplanin-based CSP) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes (or until both peaks have eluted) |

Step-by-Step Protocol

Mobile Phase Preparation

-

Carefully measure 1000 mL of HPLC-grade methanol into a clean, dry glass reservoir.

-

Add 200 µL of glacial acetic acid to the methanol.

-

Add 100 µL of triethylamine to the methanol.

-

Mix the solution thoroughly and degas for 15-20 minutes using a sonicator or an online degasser.